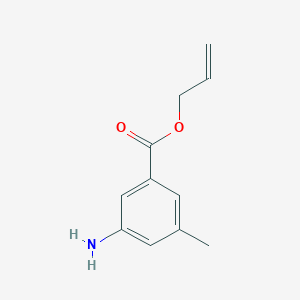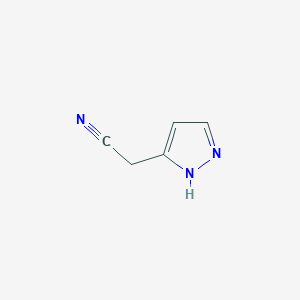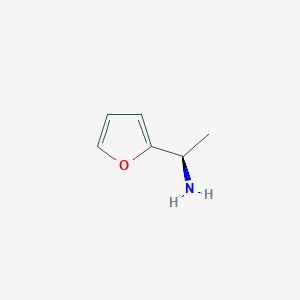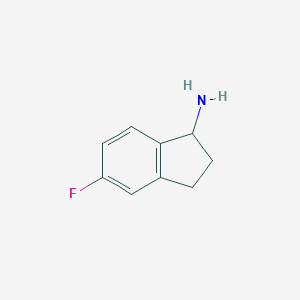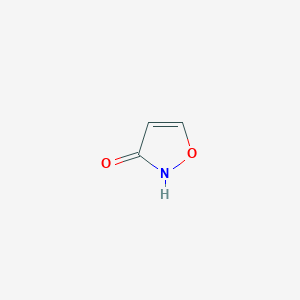![molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3](/img/structure/B140989.png)
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is a chemical compound with the molecular formula C16H25NO7 and a molecular weight of 343.37 g/mol . This compound is known for its unique structure, which includes an aminomethyl group and two methoxy groups attached to a phenoxy ring, linked to a pentanoic acid chain. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves several steps. One common synthetic route starts with the reaction of 4-(aminomethyl)-3,5-dimethoxyphenol with a pentanoic acid derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparación Con Compuestos Similares
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate can be compared with similar compounds, such as:
4-(Aminomethyl)-3,5-dimethoxyphenol: This compound shares a similar phenoxy structure but lacks the pentanoic acid chain.
3,5-Dimethoxyphenol: Similar in structure but without the aminomethyl and pentanoic acid groups.
Pentanoic Acid Derivatives: Compounds with similar pentanoic acid chains but different substituents on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.
Propiedades
IUPAC Name |
acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSJDDTHHYMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562391 |
Source


|
| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125666-67-3 |
Source


|
| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
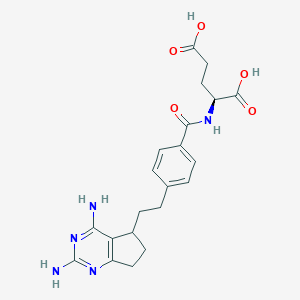
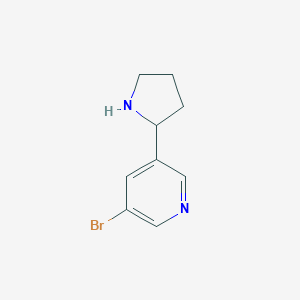
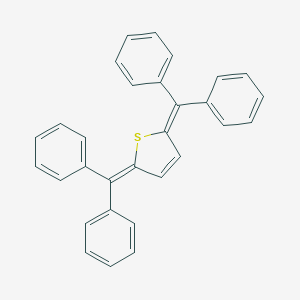
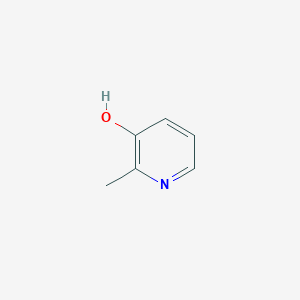
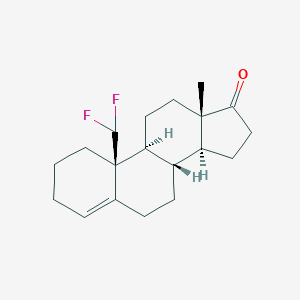
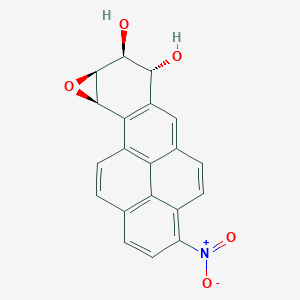
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
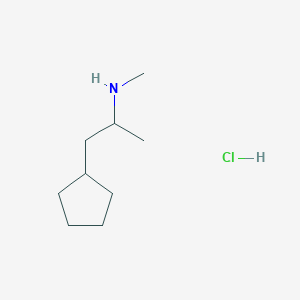
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
